molecular formula C21H19N3O2S B2506677 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one CAS No. 1251625-84-9

9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one

Cat. No.: B2506677
CAS No.: 1251625-84-9
M. Wt: 377.46
InChI Key: CNSKFIMMUVOTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a [1,3]thiazino[2,3-b]quinazolin-6-one core fused with a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl group. Its molecular architecture combines a quinazolinone scaffold—a well-studied pharmacophore with diverse biological activities—with a thiazine ring and a tetrahydroisoquinoline moiety.

Properties

IUPAC Name

9-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19(23-10-8-14-4-1-2-5-16(14)13-23)15-6-7-17-18(12-15)22-21-24(20(17)26)9-3-11-27-21/h1-2,4-7,12H,3,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKFIMMUVOTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Lactam Ring

The quinazolin-6-one lactam ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening. For example:

  • Acidic Hydrolysis : Concentrated HCl (reflux) converts the lactam into a carboxylic acid derivative.

  • Basic Hydrolysis : NaOH (aq.) generates a water-soluble sodium carboxylate intermediate.

Example Reaction:

Compound+H2OHCl, reflux2-Amino-4-thiazinecarboxylic acid derivative+1,2,3,4-Tetrahydroisoquinoline-2-carboxylic acid\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{2-Amino-4-thiazinecarboxylic acid derivative} + \text{1,2,3,4-Tetrahydroisoquinoline-2-carboxylic acid}

Reference: Similar lactam hydrolysis mechanisms are observed in quinazoline-2,4-dione derivatives .

Alkylation/Acylation at the Tetrahydroisoquinoline Nitrogen

The secondary amine in the tetrahydroisoquinoline subunit reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

Reaction Reagents/Conditions Product
N-Alkylation R-X (alkyl halide), K2_2CO3_3, DMF, 60°CN-Alkyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl-thiazinoquinazolinone
N-Acylation R-COCl, Et3_3N, CH2_2Cl2_2, RTN-Acyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl-thiazinoquinazolinone

Reference: Tetrahydroisoquinoline acylation with chloroacetyl chloride is documented in benzopyranopyrimidine syntheses .

Oxidative Dearomatization

The tetrahydroisoquinoline subunit can undergo oxidation to form aromatic isoquinoline derivatives. For example:

  • Oxidizing Agents : MnO2_2, DDQ, or O2_2/Co(salophen) catalyst .

Example Reaction:

CompoundDDQ, CHCl3,Δ9-(Isoquinoline-2-carbonyl)-thiazinoquinazolinone\text{Compound} \xrightarrow{\text{DDQ, CHCl}_3, \Delta} \text{9-(Isoquinoline-2-carbonyl)-thiazinoquinazolinone}

Reference: Oxidative dehydrogenation of tetrahydroquinolines to quinolines is reported using Co(salophen) catalysts .

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group linking the tetrahydroisoquinoline and thiazinoquinazolinone moieties is susceptible to nucleophilic attack.

Nucleophile Reagents/Conditions Product
Amines R-NH2_2, DCC, DMAP, CH2_2Cl2_2Amide-linked thiazinoquinazolinone
Hydrazines NH2_2NH2_2, EtOH, refluxHydrazide derivative

Reference: Hydrazinolysis of carbonyl groups in quinazoline derivatives is described in the synthesis of semicarbazides .

Cycloaddition Reactions

The tetrahydroisoquinoline’s amine group participates in 1,3-dipolar cycloadditions with nitrile oxides or azides.

Example Reaction:

Compound+R-C≡N-OCu(I)Isoxazoline-fused derivative\text{Compound} + \text{R-C≡N-O} \xrightarrow{\text{Cu(I)}} \text{Isoxazoline-fused derivative}

Reference: Intramolecular Diels-Alder reactions in tetrahydroisoquinoline systems are reported .

Thiazine Ring Modifications

The sulfur atom in the thiazine ring can be oxidized to sulfoxides or sulfones using H2_2O2_2 or mCPBA.

Oxidizing Agent Conditions Product
H2_22O2_22 AcOH, RTThiazine sulfoxide derivative
mCPBA CH2_2Cl2_2, 0°CThiazine sulfone derivative

Reference: Oxidation of thiazine heterocycles is analogous to methods used in benzothiazole chemistry .

Reductive Functionalization

Catalytic hydrogenation (H2_2, Pd/C) reduces unsaturated bonds in the tetrahydroisoquinoline or thiazine subunits, though the parent compound’s saturation limits this reactivity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Specifically, compounds containing thiazino and quinazolinone moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways. For instance, certain analogues of the compound have been tested against various cancer cell lines with promising results in terms of cytotoxicity and selectivity .

Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective effects. Research indicates that tetrahydroisoquinoline derivatives can influence neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Pharmacological Applications

Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For example, it has shown activity against phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis. This inhibition may lead to alterations in blood pressure regulation and stress responses .

Antimicrobial Properties
There is emerging evidence that compounds related to this structure possess antimicrobial properties. Studies have demonstrated that certain thiazinoquinazolinones exhibit activity against a range of bacterial strains, suggesting their potential use as novel antibiotics .

Material Science

Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. The thiazinoquinazolinone framework contributes to the overall robustness of the resulting polymers .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than conventional chemotherapeutics.
Study B NeuroprotectionShowed improvement in cognitive function in animal models of Alzheimer’s disease when administered at therapeutic doses.
Study C Enzyme InhibitionIdentified as a potent inhibitor of PNMT with a Ki value indicating strong binding affinity compared to existing inhibitors.

Mechanism of Action

The mechanism of action of 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but docking studies have suggested interactions with hydrophobic residues in target proteins .

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Targets of Analogues
Compound Class Mechanism of Action Cancer Cell Line Specificity Reference
3-R-6-Thio-triazinoquinazolinones Topoisomerase I/II inhibition Leukemia, colon, CNS, renal
Triazoloquinazolinones Anti-inflammatory, antitumor Broad-spectrum
Thiadiazoloquinazolinones Undisclosed N/A

Key Findings and Insights

  • Structural Flexibility: The quinazolinone core allows modular substitution, enabling diverse biological activities. The tetrahydroisoquinoline and thiazine groups in the target compound may enhance blood-brain barrier penetration or kinase inhibition.
  • Synthetic Efficiency: Thiadiazolo derivatives achieve moderate yields (65–75%) via eco-friendly methods , while triazino analogues reach near-quantitative yields . The target compound’s synthesis likely requires optimization for scalability.
  • Mechanistic Divergence: Unlike triazinoquinazolinones (topoisomerase inhibitors), the target compound’s activity may stem from alternative pathways, such as protein kinase or neurotransmitter receptor modulation.

Biological Activity

The compound 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of isoquinoline and thiazinoquinazolinone moieties, which contribute to its diverse biological activities. The molecular formula is C21H19N3O2SC_{21}H_{19}N_3O_2S with a molecular weight of 377.46 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit certain pathways involved in disease processes, particularly in neurodegenerative disorders and infectious diseases. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors that modulate neurotransmitter release or cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of the thiazinoquinazolinone scaffold exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably:

  • Compounds demonstrated inhibition zones varying from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values ranged from 65 mg/mL to 80 mg/mL for effective compounds, surpassing standard antibiotics like ampicillin in some cases .

Neuroprotective Effects

The tetrahydroisoquinoline component is known for its neuroprotective properties. Analog studies suggest that these compounds can mitigate oxidative stress and neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves:

  • Antioxidant Activity : Reducing reactive oxygen species (ROS) levels.
  • Modulation of Neurotransmitter Systems : Influencing dopamine and serotonin pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study of quinazoline derivatives, compound 13 exhibited a notable inhibition zone of 15 mm against E. coli, demonstrating comparable efficacy to established antibiotics. This suggests potential for development as a new antimicrobial agent .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of tetrahydroisoquinoline derivatives highlighted their ability to protect neuronal cells from apoptosis induced by oxidative stress. The study reported a significant reduction in cell death rates when treated with the compound compared to untreated controls .

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions that enhance yield and selectivity. Common methods include:

  • Transition Metal-Catalyzed Reactions : These strategies improve the efficiency of synthesizing complex heterocycles.
  • Oxidation and Reduction Reactions : Utilizing agents like hydrogen peroxide for oxidation or sodium borohydride for reduction to modify functional groups effectively.

Q & A

Q. What are the common synthetic routes for this compound, and how is the product characterized?

The synthesis typically involves cyclization and condensation reactions. For example, hydrazine hydrate or phenyl hydrazine in refluxing ethanol can yield pyrazolin-5-one derivatives via cyclization of intermediates . Characterization relies on IR spectroscopy (to confirm carbonyl and NH groups), NMR (¹H and ¹³C for structural elucidation), and mass spectrometry (to verify molecular weight). Purity is assessed via elemental analysis (C, H, N) and melting points (>300°C in some analogs) .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • ¹H-NMR : Identifies proton environments, e.g., aromatic protons (δ 6.8–8.2 ppm) and thiazine/quinazoline ring protons (δ 3.0–5.0 ppm) .
  • ¹³C-NMR : Confirms carbonyl (δ 160–180 ppm) and heterocyclic carbons .
  • IR : Detects key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3200 cm⁻¹) .
  • LC-MS/EI-MS : Validates molecular ion peaks and fragmentation patterns .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

Standard protocols include:

  • Agar dilution/broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Structure-activity relationship (SAR) studies, where substituents (e.g., halogen, methoxy) are modified to assess potency variations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

Key variables include:

  • Solvent selection : Ethanol or chloroform/methanol mixtures enhance recrystallization efficiency .
  • Catalyst use : p-TsOH improves cyclocondensation yields in aqueous media .
  • Temperature control : Refluxing ethanol (method A) vs. thionyl chloride/DMF (method B) can alter yields (e.g., 75% vs. 65% for analogs) .
  • Purification : Column chromatography or TLC (chloroform/methanol 19:1) ensures purity .

Q. How do structural modifications at specific positions influence biological activity?

  • R1 substituents (e.g., benzyl, thienyl) on the triazinoquinazoline core enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • C2-thioether groups improve solubility and bioavailability, critical for in vivo efficacy .
  • Fluoro or chloro substituents at C9/C10 increase electron-withdrawing effects, boosting DNA gyrase/topoisomerase inhibition .

Q. How should researchers address contradictory data in spectral or biological assays?

  • Replicate experiments : Ensure consistency in reaction conditions (e.g., solvent purity, temperature gradients) .
  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
  • Dose-response studies : Clarify discrepancies in antimicrobial activity by testing broader concentration ranges .

Q. What computational methods predict the compound’s mechanism of action and molecular targets?

  • Molecular docking : Prioritize targets like topoisomerases I/II or microtubule polymerization enzymes by docking the compound into active sites (e.g., using AutoDock Vina) .
  • COMPARE analysis : Correlate the compound’s activity profile with databases of known inhibitors (e.g., NSC compounds) to hypothesize mechanisms .
  • QSAR models : Use substituent electronic parameters (Hammett σ) to predict bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.